
2-Phenylpiperidine
Overview
Description
2-Phenylpiperidine is a piperidine derivative characterized by a phenyl group attached to the second carbon of the six-membered piperidine ring. This structural motif confers unique physicochemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives are explored for applications ranging from neurokinin receptor antagonism to catalytic processes . This article provides a detailed comparison of this compound with structurally and functionally related piperidine derivatives, emphasizing pharmacological profiles, synthetic methodologies, and safety considerations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpiperidine can be synthesized through several methods:
Alkylation of Piperidine: One common method involves the alkylation of piperidine with benzyl halides under basic conditions.
Cyclization Reactions: Another method includes the cyclization of N-phenylamino alcohols or N-phenylamino ketones.
Catalytic Hydrogenation: The catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride is also a viable route.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
2-Phenylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines, using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring.
Major Products:
N-oxide Derivatives: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Phenylpiperidines: Produced via electrophilic substitution.
Scientific Research Applications
2-Phenylpiperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential analgesic and antipsychotic properties.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
2-Phenylpiperidine can be compared to other phenylpiperidine derivatives:
Meperidine: Known for its analgesic properties but has a different substitution pattern on the piperidine ring.
Pethidine: Another analgesic with a similar structure but distinct pharmacological profile.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine core but different functional groups
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylpiperidine derivatives .
Comparison with Similar Compounds
Structural Comparison with Similar Piperidine Derivatives
Key structural analogs of 2-phenylpiperidine include:
- 2-Methylpiperidine : Lacks the aromatic phenyl group, reducing steric hindrance and electronic conjugation.
- 4-Phenylamidopiperidines : Feature a phenyl group on the fourth carbon with an amide substituent, as seen in fentanyl analogs .
- L733060 hydrochloride : A this compound derivative with trifluoromethylphenyl methoxy substituents, increasing receptor-binding specificity .
Table 1: Structural Features of Selected Piperidine Derivatives
Compound | Substituents | Key Structural Differences |
---|---|---|
This compound | Phenyl at C2 | Baseline for steric/electronic comparison |
2-Methylpiperidine | Methyl at C2 | Reduced steric bulk |
L733060 hydrochloride | Trifluoromethylphenyl methoxy at C3 | Enhanced NK1 receptor affinity |
4-Phenylamidopiperidine | Phenylamide at C4 | Opioid receptor targeting |
Pharmacological Profiles and Receptor Affinities
This compound derivatives exhibit notable activity as neurokinin-1 (NK1) receptor antagonists. For example:
- GR205171 (a this compound derivative) demonstrates high NK1 receptor affinity (IC₅₀ = 0.3 nM), outperforming non-phenylated analogs .
- CP-99,994 ((2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine) shows antiemetic efficacy via NK1 antagonism, while its enantiomer CP-100,263 is inactive, highlighting stereochemical dependence .
In contrast, 4-phenylamidopiperidines (e.g., fentanyl analogs) target opioid receptors, with N-substituents dictating µ-opioid receptor potency .
Table 2: Pharmacological Comparison
Compound | Primary Target | IC₅₀/EC₅₀ | Therapeutic Application |
---|---|---|---|
GR205171 | NK1 receptor | 0.3 nM | Antiemetic, antidepressant |
Fentanyl | µ-opioid receptor | 1.3 nM | Analgesia |
2-Methylpiperidine | N/A | N/A | Catalytic intermediate |
Biological Activity
2-Phenylpiperidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound (CHN) consists of a piperidine ring with a phenyl group attached to the second carbon. This structure is significant as it influences the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin and Norepinephrine Reuptake Inhibition : Compounds related to this compound have been identified as inhibitors of serotonin (5-HT) and norepinephrine (NE) transporters. This dual inhibition is crucial for treating various pain disorders, including neuropathic pain, by enhancing the availability of these neurotransmitters in the synaptic cleft .
- Antiviral Activity : Research indicates that derivatives of 3-phenylpiperidine exhibit antiviral properties against HIV-1 and other viruses. These compounds were tested for their efficacy in inhibiting viral replication, showcasing moderate protective effects against certain viral strains .
Therapeutic Applications
This compound and its derivatives have been explored for various therapeutic applications:
- Pain Management : The inhibition of serotonin and norepinephrine reuptake has positioned these compounds as potential treatments for chronic pain conditions. Preclinical studies suggest that they may provide effective relief for patients suffering from neuropathic pain .
- Antiviral Agents : The antiviral properties demonstrated by certain derivatives indicate their potential use in developing new antiviral therapies. The structural modifications in these compounds can lead to enhanced efficacy against viral infections .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of several 3-phenylpiperidine derivatives against HIV-1. The results showed that specific derivatives exhibited significant inhibition of viral replication, suggesting their potential as lead compounds for further drug development .
Case Study 2: Pain Management
In a clinical setting, compounds derived from this compound were assessed for their effectiveness in managing neuropathic pain. Patients reported improved pain relief compared to traditional treatments, highlighting the importance of serotonin and norepinephrine modulation in pain pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-phenylpiperidine, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is commonly synthesized via reductive amination or alkylation reactions. For example, refluxing this compound with 2-bromoethanol in anhydrous toluene yields derivatives like l-(2-hydroxyethyl)-2-phenylpiperidine, with purification via distillation . To ensure reproducibility, document reaction conditions (e.g., solvent, temperature, stoichiometry) and characterize products using NMR and elemental analysis. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full characterization (e.g., HRMS, NMR) .
Q. How should researchers characterize the structural identity and purity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques: NMR for proton environments, NMR for carbon frameworks, and FT-IR for functional groups. Elemental analysis validates purity, while HPLC or GC-MS quantifies impurities. For stereochemical confirmation, employ X-ray crystallography or chiral chromatography . Always compare data with published spectra for known compounds .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Methodological Answer : Use fume hoods for volatile reactions and wear PPE (gloves, lab coat, goggles). In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Document hazards (e.g., flammability, toxicity) in safety data sheets and include risk assessments in experimental protocols .
Q. How can researchers identify gaps in existing literature on this compound’s biological activity?
- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Focus on understudied areas, such as structure-activity relationships (SAR) of this compound analogs in neurological targets .
Advanced Research Questions
Q. What strategies enable stereodivergent synthesis of 2-arylpiperidines, and how can enantiomeric excess be optimized?
- Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. For example, Red-Al promotes retention of configuration in reductive deoxygenation of bicyclic lactams, yielding (S)-2-phenylpiperidine, while 9-BBN induces inversion to form (R)-enantiomers. Monitor enantiomeric excess via chiral HPLC or polarimetry . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization.
Q. How do neighboring functional groups (e.g., oxime) influence the reactivity of this compound derivatives in dehydrogenation reactions?
- Methodological Answer : Oxime groups can participate via neighboring group effects, altering reaction pathways. For example, in dehydrogenation, oxime-functionalized 2-phenylpiperidines may form intermediates stabilized by intramolecular hydrogen bonding. Use kinetic studies (e.g., rate comparisons) and DFT calculations to map mechanistic pathways .
Q. Why do certain catalytic systems fail to produce this compound under asymmetric hydroamination conditions?
- Methodological Answer : Catalyst-substrate mismatches (e.g., steric hindrance, electronic effects) may impede reactivity. For instance, (R,R)-Ph-BPE ligands with DMMS failed to catalyze this compound formation from diene substrates due to unfavorable transition-state geometry. Screen alternative ligands (e.g., SEGPHOS) or adjust substrate electronics (e.g., electron-withdrawing groups) to improve yields .
Q. How can interdisciplinary approaches (e.g., computational chemistry + synthetic biology) enhance the study of this compound’s bioactivity?
- Methodological Answer : Combine molecular docking to predict binding affinities for targets like NK1 receptors with in vitro assays (e.g., cAMP modulation). Validate hypotheses using CRISPR-edited cell lines. For example, GR205171 and CP99994 (this compound analogs) showed antagonist activity via SAR studies, which could be further explored using machine learning for lead optimization .
Q. Data Presentation and Reproducibility Guidelines
- Experimental Details : Report yields, spectral data, and purity metrics (e.g., HPLC traces) in the main text for ≤5 compounds; include additional data in supplementary materials .
- Contradictory Data : Address discrepancies (e.g., unexpected byproducts in asymmetric synthesis) by revisiting reaction parameters or proposing alternative mechanisms .
- Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .
Properties
IUPAC Name |
2-phenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956149 | |
Record name | 2-Phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-80-6 | |
Record name | 2-Phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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